molecular formula C11H19IN2O B2851781 1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole CAS No. 1856020-55-7

1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2851781
M. Wt: 322.19
InChI Key: SOYXIJRQNRQYAD-UHFFFAOYSA-N
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Description

1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole involves the inhibition of PKC enzymes. PKC enzymes are activated by the binding of diacylglycerol (DAG) and calcium ions. The activation of PKC enzymes leads to the phosphorylation of various proteins involved in cellular processes. 1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole binds to the catalytic domain of PKC enzymes and inhibits their activity. This leads to the inhibition of cellular processes such as cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKC enzymes. It has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. In addition, its synthesis requires specialized equipment and expertise.

Future Directions

For research include studying its effects on other cellular processes and diseases. In addition, the development of new synthesis methods and analogs of 1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole could lead to the development of more potent and selective inhibitors of PKC enzymes. Further studies are also needed to understand the long-term effects and safety of 1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole.

Synthesis Methods

1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has been synthesized using different methods. One of the most common methods involves the reaction of 4-iodo-3-(propoxymethyl)-1H-pyrazole with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a high temperature. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC enzymes can lead to the development of new therapies for cancer and other diseases.

properties

IUPAC Name

1-butyl-4-iodo-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXIJRQNRQYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole

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